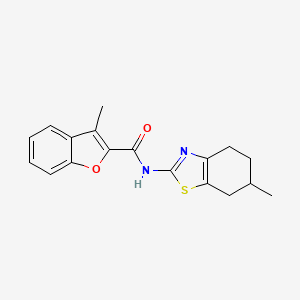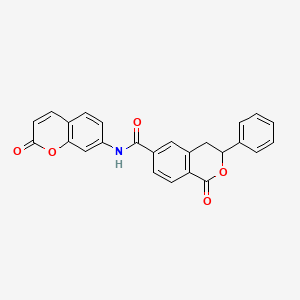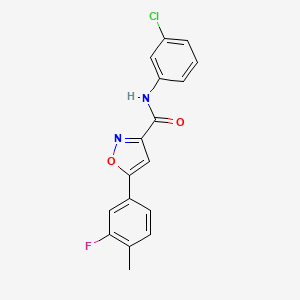![molecular formula C18H16BrN3O4 B11338345 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11338345.png)
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)プロパンアミドは、その独特な化学構造と潜在的な用途により、さまざまな科学分野で注目を集めている合成有機化合物です。この化合物は、ブロモフェニル基、オキサジアゾール環、およびメトキシフェノキシ部分を特徴としており、これらがその独特な特性と反応性に貢献しています。
準備方法
合成経路と反応条件
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)プロパンアミドの合成は、通常、容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
オキサジアゾール環の形成: オキサジアゾール環は、適切な前駆体(ヒドラジドやアミドキシムなど)を、酸性または塩基性条件下でカルボン酸誘導体と環化させることによって合成できます。
カップリング反応: 最後のステップでは、N,N'-ジシクロヘキシルカルボジイミド(DCC)や1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)などのカップリング試薬を使用して、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、オキサジアゾール中間体を2-(2-メトキシフェノキシ)プロパンアミドとカップリングさせます。
工業的製造方法
この化合物の工業的製造には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、連続フロー反応器、自動合成プラットフォーム、および高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して、ヒドロキシル基またはカルボキシル基に酸化することができます。
還元: オキサジアゾール環は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、対応するアミンまたはアルコールに還元することができます。
置換: ブロモフェニル基は、アミンやチオールなどの求核剤との求核置換反応に関与して、新しい誘導体を作ることができます。
一般的な試薬と条件
酸化: KMnO4、CrO3、H2O2
還元: LiAlH4、NaBH4、パラジウム触媒を用いた水素ガス
置換: 求核剤(アミン、チオール)、ジメチルホルムアミド(DMF)やテトラヒドロフラン(THF)などの溶媒
主な生成物
酸化: ヒドロキシル化またはカルボキシル化誘導体
還元: アミンまたはアルコール
置換: 新しい官能基を持つ置換誘導体
科学研究での応用
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)プロパンアミドは、さまざまな科学研究の用途について研究されています。
化学: より複雑な分子の合成における構成単位として、および配位化学におけるリガンドとして使用されます。
生物学: 生物学的標的と相互作用する能力により、抗菌剤や抗癌剤としての可能性が調査されています。
医学: 疾患経路に関与する特定の酵素や受容体を阻害する可能性など、その薬理学的特性が研究されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its pharmacological properties, including its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)プロパンアミドの作用機序には、酵素、受容体、またはDNAなどの分子標的との相互作用が関与しています。ブロモフェニル基とオキサジアゾール環は活性部位への結合を促進することができ、メトキシフェノキシ部分は溶解性とバイオアベイラビリティを向上させることができます。この化合物は、安定な複合体を形成するか、基質の結合を妨げることによって、酵素活性を阻害する可能性があります。
類似の化合物との比較
類似の化合物
- N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミド
- 4-(3-(4-ブロモフェニル)-5-(2,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)ベンゼンスルホンアミド
- N-{4-[(4-ブロモフェニル)スルホニル]ベンゾイル}-L-バリン
独自性
N-[4-(4-ブロモフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)プロパンアミドは、異なる化学反応性と生物活性を与える官能基のユニークな組み合わせによって際立っています。オキサジアゾール環の存在は、他のブロモフェニル誘導体とは異なり、ユニークな結合相互作用と安定性を提供します。
類似化合物との比較
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring differentiates it from other bromophenyl derivatives, providing unique binding interactions and stability.
特性
分子式 |
C18H16BrN3O4 |
|---|---|
分子量 |
418.2 g/mol |
IUPAC名 |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C18H16BrN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)18(23)20-17-16(21-26-22-17)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,22,23) |
InChIキー |
CUMUESIBTGCHKX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Br)OC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one](/img/structure/B11338263.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B11338264.png)
![N-(3-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338269.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11338291.png)
![N-[1H-indol-3-yl(4-methylphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B11338293.png)

![4-[(2-chlorobenzyl)sulfanyl]-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338303.png)
![3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338304.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11338305.png)
![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11338309.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338313.png)

![N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11338336.png)
